5-Bromo-6-fluoropyridin-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-6-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-4-1-3(9)2-8-5(4)7/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZDTSYBPUWQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Br)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594047 | |
| Record name | 5-Bromo-6-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186593-54-4 | |
| Record name | 5-Bromo-6-fluoropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-6-fluoropyridin-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Bromo 6 Fluoropyridin 3 Ol
Advanced Synthetic Routes to 5-Bromo-6-fluoropyridin-3-ol
The construction of the this compound scaffold can be approached through two primary strategies: the functionalization of a pre-formed pyridine (B92270) or pyridin-3-ol ring, or the de novo construction of the pyridine ring with the desired substituents in place.
The synthesis of this compound via sequential halogenation of a pyridin-3-ol precursor is a plausible route. The order of the halogenation steps is crucial and would be dictated by the directing effects of the substituents on the pyridine ring.
Regioselective Bromination:
Electrophilic aromatic bromination is a common method for the preparation of aryl bromides. nih.gov For a 6-fluoropyridin-3-ol precursor, the hydroxyl group at the 3-position is an activating ortho-, para-director, while the fluorine atom at the 6-position is a deactivating ortho-, para-director. The pyridine nitrogen is a deactivating meta-director. The combined directing effects of the hydroxyl and fluoro groups would likely direct the incoming electrophile to the 4- and 5-positions. The use of specific brominating agents and reaction conditions can enhance the regioselectivity for the desired 5-position. For instance, reagents like N-bromosuccinimide (NBS) in various solvents are known for their regioselective bromination of aromatic compounds. nih.gov Theoretical analysis, such as ab initio calculations, can be employed to predict the positional selectivity in electrophilic aromatic brominations. nih.gov
Regioselective Fluorination:
The introduction of a fluorine atom onto a pyridine ring can be more challenging than bromination. Electrophilic fluorination reagents, such as Selectfluor®, are often used. researchgate.net Starting with a 5-bromopyridin-3-ol precursor, the regioselectivity of fluorination would again be governed by the directing effects of the existing substituents. The hydroxyl group would direct towards the 2-, 4-, and 6-positions, while the bromo group would also direct ortho- and para-. The pyridine nitrogen directs to the meta-positions (3- and 5-). The interplay of these electronic effects would need to be carefully controlled to achieve selective fluorination at the 6-position.
A hypothetical two-step halogenation approach is outlined below:
| Step | Starting Material | Reagent and Conditions | Product |
| 1 | 6-Fluoropyridin-3-ol | Brominating agent (e.g., NBS), solvent | This compound |
| or | |||
| 1 | 5-Bromopyridin-3-ol | Fluorinating agent (e.g., Selectfluor®), solvent | This compound |
Modern catalytic methods offer powerful tools for the functionalization of pyridine rings, which could be adapted for the synthesis of this compound.
While direct catalytic synthesis of this compound has not been extensively reported, metal-free approaches to fluorinated pyridines are an active area of research. These methods often rely on the activation of C-H bonds or the use of hypervalent iodine reagents. nih.gov Such strategies could potentially be applied to a suitably substituted pyridine precursor to introduce the fluorine atom regioselectively.
Copper-catalyzed reactions are widely used for the formation of carbon-heteroatom bonds. While not directly applicable to the C-Br or C-F bond formation in this context, copper catalysis is crucial in the synthesis of precursors and derivatives of functionalized pyridines. For instance, copper-catalyzed amination reactions are used to introduce amino groups, which can then be converted to other functionalities via diazotization reactions.
Multicomponent reactions (MCRs) provide an efficient means of constructing complex molecular scaffolds in a single step. Several MCRs are known for the synthesis of pyridines, and it is conceivable that a strategy could be designed to assemble the this compound ring system from simpler starting materials. For example, a reaction involving a 1,3-dicarbonyl compound, a β-ketoester, and an ammonia (B1221849) source is a classic approach to pyridine synthesis. To incorporate the required bromo and fluoro substituents, appropriately halogenated starting materials would be necessary. A photoredox-mediated coupling of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers followed by condensation with ammonium (B1175870) acetate (B1210297) represents a modern approach to the synthesis of 3-fluoropyridines. acs.org
A hypothetical MCR approach is summarized in the following table:
| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product |
| Halogenated 1,3-dicarbonyl | Halogenated β-ketoester | Ammonia source | Various | This compound |
| α,α-difluoro-β-iodoketone | Silyl enol ether | Ammonium acetate | fac-Ir(ppy)3, blue LED | Substituted 3-fluoropyridine |
The target molecule, this compound, is achiral, and therefore, its synthesis does not inherently require stereoselective or enantioselective methods. However, the principles of stereoselective synthesis would become relevant if the hydroxyl group were to be derivatized with a chiral auxiliary for use in asymmetric synthesis, or if the compound were a precursor to a chiral downstream product. For instance, the synthesis of enantioenriched 3-substituted piperidines, which can be derived from pyridine precursors, often employs catalytic enantioselective methods. ox.ac.uknih.gov
Novel Catalytic Approaches in Pyridine Functionalization
Precursor Compounds and Starting Materials for this compound Synthesis
The successful synthesis of this compound is critically dependent on the selection of appropriate starting materials and reagents. The strategy generally involves the introduction of a bromine atom onto a pre-existing fluorinated pyridinol scaffold.
Utilization of Substituted Pyridines (e.g., 6-fluoropyridin-3-ol) as Building Blocks
The most direct synthetic route to this compound employs 6-fluoropyridin-3-ol as the foundational precursor. In this approach, the pyridine ring is already substituted with the required fluorine atom and hydroxyl group. The hydroxyl group (-OH) is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. For 6-fluoropyridin-3-ol, the positions ortho to the hydroxyl group are C2 and C4, while the para position is C5. The subsequent bromination step is therefore directed to one of these activated sites, with the C5 position being a primary target for achieving the desired isomer. The regioselectivity of this halogenation depends on the interplay between the activating effect of the hydroxyl group and the directing effects of the existing fluorine atom and the ring nitrogen. researchgate.net
Role of N-Bromosuccinimide in Bromination Reactions
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination in organic synthesis. wikipedia.org It serves as a convenient and safer alternative to molecular bromine, providing a source of electrophilic bromine for substitution reactions on activated aromatic rings, such as phenols and anilines. commonorganicchemistry.com In the synthesis of this compound from 6-fluoropyridin-3-ol, NBS is the preferred reagent for introducing the bromine atom at the C5 position. researchgate.netorganic-chemistry.org
The reaction proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl group on the pyridine ring enhances the nucleophilicity of the ring, facilitating the attack on the electrophilic bromine species generated from NBS. The choice of NBS allows for mild reaction conditions and often leads to higher selectivity with fewer side products compared to using liquid bromine. wikipedia.org
Exploration of Alternative Halogen Sources and Reagents
While NBS is a common choice, other halogenating agents can also be employed for the bromination of pyridine derivatives. The selection of the reagent can influence the reaction's efficiency, selectivity, and scalability. google.com Some alternatives are suitable for large-scale production or offer different reactivity profiles. nih.gov
One of the main disadvantages of using molecular bromine (Br2) is that the reaction can be slow and require high temperatures, potentially leading to a mixture of mono- and di-bromo isomers that are difficult to separate. google.com Alternative reagents have been developed to overcome these challenges. nih.gov For instance, systems generating bromine in situ, such as the combination of hydrobromic acid (HBr) with an oxidant like hydrogen peroxide (H2O2), offer a safer approach by avoiding the storage and handling of bulk bromine. google.comnih.gov
Below is a table of alternative brominating agents.
| Reagent Name | Chemical Formula / Acronym | Typical Application | Reference |
| Molecular Bromine | Br₂ | Direct bromination of aromatic rings | google.com |
| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Bromination of pyridine derivatives, often used in industrial processes | google.com |
| Hydrobromic Acid / Hydrogen Peroxide | HBr / H₂O₂ | In situ generation of bromine for safer bromination | google.comnih.gov |
| Pyridinium Bromide Perbromide | C₅H₅NHBr₃ | Milder brominating agent | commonorganicchemistry.comacsgcipr.org |
| Tribromoisocyanuric Acid | C₃H₃Br₃N₃O₃ (TBCA) | Electrophilic bromination | nih.govacsgcipr.org |
Optimization of Reaction Conditions and Yields
The yield and purity of this compound are highly dependent on the careful optimization of reaction parameters such as solvent, temperature, and pressure.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent is crucial in the bromination of activated pyridines, as it can significantly affect reaction rates and regioselectivity. researchgate.net Solvents can influence the solubility of the reactants and reagents, stabilize intermediates, and modulate the reactivity of the brominating agent.
The table below summarizes the impact of different solvent types on bromination reactions.
| Solvent Type | Examples | General Effect on Reaction | Reference |
| Aprotic Polar | Acetonitrile (B52724) (MeCN), N,N-Dimethylformamide (DMF) | Often facilitate electrophilic reactions and are good solvents for pyridine derivatives. | google.comyoutube.com |
| Aprotic Nonpolar | Carbon Tetrachloride (CCl₄), Benzene | Commonly used for radical brominations but also employed in electrophilic substitutions. | commonorganicchemistry.comresearchgate.net |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Generally inert and can be good solvents for a range of organic reactions. | google.com |
| Esters | Ethyl Acetate, Butyl Acetate | Can be used as reaction solvents, particularly in larger-scale preparations. | google.com |
Temperature and Pressure Influence on Product Formation
Temperature is a critical parameter that directly influences the reaction rate. For the bromination of highly activated rings like hydroxypyridines, the reaction can often be carried out at or below room temperature. commonorganicchemistry.com However, for less reactive substrates or to increase the reaction rate, elevated temperatures, such as refluxing the solvent, may be necessary. youtube.com A patent for the bromination of pyridine derivatives notes that reactions typically take place at temperatures between 50°C and 200°C, with a preferred range of 70°C to 150°C. google.com Careful control of the temperature is essential to prevent the formation of undesired byproducts, such as di-brominated species, and to ensure high selectivity for the desired 5-bromo isomer.
Pressure is generally not a significant variable for this type of liquid-phase synthesis and reactions are typically conducted at atmospheric pressure.
Isolation and Purification Techniques for High-Purity this compound
The successful synthesis of this compound is contingent not only upon the chosen synthetic route but also on the meticulous application of isolation and purification techniques. These post-reaction procedures are critical for removing unreacted starting materials, byproducts, and other impurities, ultimately yielding the compound at the desired level of purity for its intended application. The purification of halogenated and hydroxylated pyridine derivatives often involves a combination of extraction, chromatography, and recrystallization methods.
Following the completion of the synthesis, the initial workup typically involves quenching the reaction mixture, followed by extraction to isolate the crude product. For instance, in procedures involving acidic conditions, the reaction mixture is often neutralized with a base, such as a saturated sodium bicarbonate solution, before extraction with an organic solvent like ethyl acetate or dichloromethane (B109758). The organic layers are then combined, dried over an anhydrous salt (e.g., magnesium sulfate (B86663) or sodium sulfate), and concentrated under reduced pressure to yield the crude this compound.
For achieving high purity, column chromatography is a frequently employed and effective technique. This method separates compounds based on their differential adsorption onto a stationary phase. For compounds with polarities similar to this compound, silica (B1680970) gel is a common choice for the stationary phase. The selection of the mobile phase, or eluent, is crucial for achieving good separation. A gradient of solvents, typically starting with a less polar solvent and gradually increasing the polarity, is often used. For substituted pyridines, mixtures of ethyl acetate and petroleum ether or hexane (B92381) are common eluents. google.com The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product.
The following interactive table outlines a typical column chromatography setup for the purification of a halogenated pyridinol derivative, which can be adapted for this compound.
| Parameter | Description |
| Stationary Phase | Silica gel (60-120 mesh or 230-400 mesh) |
| Mobile Phase (Eluent) | A gradient of Ethyl Acetate in Petroleum Ether (e.g., starting from 10:90 and gradually increasing to 30:70) or Dichloromethane. |
| Sample Loading | The crude product is typically dissolved in a minimal amount of the initial eluent or a slightly more polar solvent and loaded onto the column. |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify those containing the pure product. |
| Post-Chromatography | The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified compound. |
Recrystallization is another powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. An impure solid is dissolved in a hot solvent until the solution is saturated, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities dissolved in the solvent. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For polar, functionalized pyridines, solvents such as acetonitrile, ethanol, or mixtures of solvents can be effective. google.com
The table below provides a summary of potential recrystallization solvents and their properties relevant to the purification of polar aromatic compounds.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Acetonitrile | 82 | Polar aprotic | Often a good choice for recrystallizing polar compounds. google.com |
| Ethanol | 78 | Polar protic | The presence of the hydroxyl group can aid in dissolving the pyridinol. |
| Ethyl Acetate/Hexane | Variable | Variable | A solvent/anti-solvent system. The compound is dissolved in the minimum amount of hot ethyl acetate, and hexane is added until turbidity is observed, followed by cooling. |
| Water | 100 | Very polar | May be suitable if the compound has sufficient water solubility at elevated temperatures and lower solubility at room temperature. |
The purity of the final product is typically assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method to determine the purity of the compound by area percentage. tcichemicals.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) is used to confirm the chemical structure and identify any impurities. google.com Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.
Chemical Reactivity and Transformation Studies of 5 Bromo 6 Fluoropyridin 3 Ol
Electrophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (EAS) on the pyridine (B92270) ring is generally less facile than on benzene, due to the electron-withdrawing nature of the nitrogen atom which deactivates the ring towards attack by electrophiles. masterorganicchemistry.com In 5-Bromo-6-fluoropyridin-3-ol, the pyridine ring is further deactivated by the inductive effects of the bromine and fluorine substituents.
However, the hydroxyl group at the 3-position is a strongly activating, ortho, para-directing group. This activating effect competes with the deactivating effects of the ring nitrogen and the halogens. The potential sites for electrophilic attack are the C2, C4, and C6 positions relative to the hydroxyl group. The C6 position is already substituted with fluorine. The C2 position is sterically hindered by the adjacent fluorine and electronically disfavored by its proximity to the ring nitrogen. Therefore, any electrophilic substitution would be most likely to occur at the C4 position.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient character of the pyridine ring, enhanced by the electronegative fluorine and bromine atoms, makes this compound highly susceptible to Nucleophilic Aromatic Substitution (NAS). masterorganicchemistry.com This reaction pathway is crucial for introducing a variety of functional groups onto the pyridine core. The reaction proceeds through a negatively charged intermediate, known as a Meisenheimer complex, which is stabilized by the electron-withdrawing groups. masterorganicchemistry.com
Reactivity at the Fluorine Position
In nucleophilic aromatic substitution on polyhalogenated heteroaromatic rings, a fluorine atom is often the most reactive leaving group. The high electronegativity of fluorine activates the carbon to which it is attached for nucleophilic attack. Studies on related fluorinated pyridines have shown that the C-F bond can be selectively targeted for substitution by various nucleophiles. rsc.org For instance, in reactions with di- or multihalogenated pyridines, selective C-F bond activation is an area of significant interest. rsc.org A similar reactivity pattern is observed in fluorinated pyrimidines, where nucleophilic substitution readily occurs at the fluorine-bearing carbon. ossila.com This suggests that this compound would react with nucleophiles such as amines, alkoxides, and thiolates, leading to the displacement of the fluoride (B91410) ion.
| Nucleophile | Reagent Example | Product Type |
| Amine | Morpholine | 6-Morpholinyl-5-bromopyridin-3-ol |
| Alkoxide | Sodium Methoxide | 5-Bromo-6-methoxypyridin-3-ol |
| Thiolate | Sodium Thiophenolate | 5-Bromo-6-(phenylthio)pyridin-3-ol |
This table presents plausible transformations based on the known reactivity of similar fluorinated heterocycles.
Reactivity at the Bromine Position
The bromine atom at the C5 position can also act as a leaving group in NAS reactions. However, fluorine is generally more activating towards substitution on electron-deficient heterocyclic rings. Therefore, displacement of bromine via NAS typically requires more forcing reaction conditions compared to the displacement of fluorine. The selective substitution of fluorine over bromine allows for sequential functionalization of the pyridine ring. A study on 5-bromo-1,2,3-triazines demonstrated that bromide can be displaced by phenoxides in a concerted SNAr reaction, highlighting that C-Br bond cleavage is a viable pathway in electron-deficient heterocycles. organic-chemistry.org
Reactivity at the Hydroxyl Group
The hydroxyl group at C3 behaves like a typical phenol, exhibiting acidic properties. It can be deprotonated by a base to form a pyridin-3-oxide anion, which can then act as a nucleophile in subsequent reactions. Common transformations include O-alkylation and O-acylation. For example, reacting this compound with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride would yield the corresponding ether. This reactivity is a standard method for modifying hydroxyl-substituted pyridines.
Cross-Coupling Reactions
The carbon-bromine bond in this compound is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is one of the most versatile and widely used methods for forming C-C bonds. libretexts.org It typically involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgnih.gov The C-Br bond at the 5-position of this compound is well-suited for this transformation. The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org
This reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the C5 position. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates. mdpi.com The reactivity of aryl bromides in Suzuki couplings is well-established, making this a reliable method for elaborating the structure of this compound. researchgate.net
| Boronic Acid/Ester | Catalyst/Ligand | Base | Product at C5 Position |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl |
| (4-Methoxyphenyl)boronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 4-Methoxyphenyl |
| Thiophene-2-boronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Thiophen-2-yl |
| Methylboronic acid | Pd(OAc)₂ / RuPhos | K₃PO₄ | Methyl |
This table illustrates representative Suzuki-Miyaura coupling reactions based on established methodologies for heteroaryl bromides. nih.govmdpi.com
Heck and Sonogashira Coupling
The carbon-bromine bond at the C-5 position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. The C-F bond is significantly less reactive under these conditions, allowing for selective functionalization.
Sonogashira Coupling involves the reaction of the aryl bromide with a terminal alkyne to form a substituted alkyne. This reaction is typically catalyzed by a palladium(0) complex, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org The catalytic cycle proceeds through oxidative addition of the C-Br bond to the Pd(0) center, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne, copper(I), and base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst. wikipedia.org While no specific Sonogashira reaction for this compound is documented in the reviewed literature, the reaction is highly feasible. Studies on the closely related 6-bromo-3-fluoro-2-cyanopyridine show efficient coupling with various terminal alkynes under standard conditions, tolerating functional groups like free alcohols. soton.ac.uk
Heck Coupling is another pivotal palladium-catalyzed reaction that couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the C-Br bond to Pd(0), followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product. wikipedia.org The reaction typically yields the trans-alkene isomer. organic-chemistry.org The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. rsc.org
Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling Reactions Conditions are inferred from reactions on analogous substituted halopyridines.
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Ref. |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N (Triethylamine) | THF | Room Temp. | soton.ac.uk |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PPh₃ | K₂CO₃ or Et₃N | DMF or Acetonitrile (B52724) | 80-120 °C | wikipedia.orgorganic-chemistry.org |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides. organic-chemistry.org This palladium-catalyzed cross-coupling reaction is highly applicable to this compound, enabling the selective formation of a C-N bond at the C-5 position. The reaction involves the coupling of the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base. organic-chemistry.orgresearchgate.net
The catalytic cycle is similar to other cross-coupling reactions, initiated by the oxidative addition of the C-Br bond to the Pd(0) catalyst. This is followed by coordination of the amine, deprotonation by the base to form an amido complex, and subsequent reductive elimination to afford the aminated pyridine product and regenerate the Pd(0) species. The success of the Buchwald-Hartwig amination often relies on the use of specialized, bulky electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, or JohnPhos, which facilitate the key steps of the catalytic cycle. rsc.org
Table 2: Typical Conditions for Buchwald-Hartwig Amination Conditions are based on established protocols for related bromopyridine substrates.
| Amine Partner | Palladium Source | Ligand | Base | Solvent | Temperature | Ref. |
| Primary/Secondary Amine | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or SPhos | NaOtBu or K₂CO₃ | Toluene or Dioxane | 80-110 °C | organic-chemistry.orgrsc.org |
Oxidation and Reduction Chemistry
The oxidation and reduction chemistry of this compound can target either the pyridine ring system or its substituents.
Oxidation: The pyridine ring is inherently electron-deficient and generally resistant to oxidation. This stability is further enhanced by the presence of the electron-withdrawing bromine atom at the C-5 position. However, the C-3 hydroxyl group can potentially be oxidized. Under controlled conditions with suitable oxidizing agents, such as manganese dioxide (MnO₂) or chromium-based reagents, the pyridin-3-ol could be converted to the corresponding 5-bromo-6-fluoropyridin-3(2H)-one.
Reduction: Reduction reactions can potentially lead to dehalogenation. The carbon-bromine bond is more susceptible to reduction than the carbon-fluorine bond. Catalytic hydrogenation (e.g., using H₂ with a Pd/C catalyst) or treatment with hydride reagents like sodium borohydride (B1222165) in certain conditions could result in the reductive removal of the bromine atom to yield 6-fluoropyridin-3-ol. ambeed.com Complete reduction of the pyridine ring requires harsh conditions, such as Birch reduction, which would convert it into a dihydropyridine (B1217469) derivative. msu.edu
Table 3: Potential Oxidation and Reduction Transformations
| Reaction Type | Reagent(s) | Potential Product | Ref. |
| Oxidation | MnO₂, CrO₃ | 5-Bromo-6-fluoropyridin-3(2H)-one | |
| Reduction | H₂, Pd/C; NaBH₄ | 6-Fluoropyridin-3-ol (de-bromination) | ambeed.com |
Derivatization of the Pyridinol Moiety
The hydroxyl group at the C-3 position is a key site for derivatization, most commonly through O-alkylation to form ether linkages. This transformation typically proceeds via a Williamson ether synthesis mechanism. chemicalbook.com In this reaction, a base such as potassium carbonate or sodium hydride is used to deprotonate the hydroxyl group, forming a nucleophilic pyridinolate anion. This anion then undergoes a nucleophilic substitution reaction (Sₙ2) with an alkyl halide (e.g., an alkyl iodide or bromide) to yield the corresponding ether derivative. chemicalbook.comthieme-connect.com This method allows for the introduction of a wide variety of side chains onto the pyridine core.
This reactivity is demonstrated in the synthesis of derivatives of the parent compound, 6-fluoropyridin-3-ol, which readily reacts with 3-bromo-1-propanol (B121458) in the presence of potassium carbonate to form the 3-(3-hydroxypropoxy) derivative. thieme-connect.com Other derivatizations of the hydroxyl group, such as esterification with acyl chlorides or sulfonyl chlorides, are also feasible under appropriate conditions. researchgate.net
Table 4: Example of Pyridinol Derivatization (Ether Synthesis) Reaction based on the analogous 6-Fluoropyridin-3-ol.
| Reagent | Base | Solvent | Conditions | Product Type | Ref. |
| 3-Bromo-1-propanol | K₂CO₃ | Acetonitrile | Reflux | O-alkylated ether | thieme-connect.com |
| Alkyl Halide (R-X) | NaH | DMF / THF | 0 °C to Room Temp. | O-alkylated ether | chemicalbook.com |
Mechanism-Based Reaction Analysis
The reactivity of this compound is a direct consequence of its electronic structure.
Electronic Landscape of the Pyridine Ring: The pyridine nitrogen atom is electron-withdrawing, creating regions of electron deficiency (δ+) at the α (C-2, C-6) and γ (C-4) positions. msu.eduyoutube.com This effect is significantly amplified by the strongly electronegative fluorine atom at C-6 and the bromine atom at C-5, rendering the entire ring highly electrophilic.
Mechanism of Palladium-Catalyzed Coupling: Reactions like Heck, Sonogashira, and Buchwald-Hartwig proceed selectively at the C-5 bromine. This is because the C-Br bond is significantly weaker and more polarizable than the C-F bond, making it highly susceptible to oxidative addition to a Pd(0) center, which is the requisite first step in these catalytic cycles. libretexts.org The C-F bond remains intact under these conditions.
Mechanism of Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom at C-6 is highly activated towards nucleophilic aromatic substitution (SₙAr). A strong nucleophile can attack the electron-deficient C-6 position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. msu.eduyoutube.com The negative charge in this intermediate is effectively delocalized onto the electronegative ring nitrogen. Subsequent elimination of the fluoride ion, which is a good leaving group in this context, yields the substituted product. The relative reactivity of halogens in SₙAr on pyridine rings can be F > Cl > Br > I, as the high electronegativity of fluorine strongly activates the carbon for the initial nucleophilic attack, which is often the rate-determining step. sci-hub.se
Mechanism of Pyridinol Derivatization: The reactivity of the C-3 hydroxyl group is governed by its acidity. In the presence of a base, it is deprotonated to form a pyridin-3-olate anion. chemicalbook.com This anion is a potent nucleophile, with the negative charge concentrated on the oxygen atom, readily attacking electrophiles like alkyl halides to form ethers, as described in section 3.5.
Applications in Medicinal Chemistry and Drug Discovery Research
5-Bromo-6-fluoropyridin-3-ol as a Privileged Scaffold for Bioactive Molecules
In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The this compound core has demonstrated this versatility, serving as a foundational structure for a range of bioactive molecules. fdc-chemical.com The pyridine (B92270) ring, a common motif in pharmaceuticals, is enhanced by the presence of bromine and fluorine substituents, which modulate the molecule's physicochemical properties such as lipophilicity and electronic distribution. frontiersin.org This strategic halogenation can lead to improved binding interactions with target proteins.
The utility of this compound as a building block is further underscored by its chemical reactivity. The hydroxyl group and the halogen atoms provide multiple sites for chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. This adaptability is crucial in the iterative process of drug design and optimization.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For derivatives of this compound, these studies provide critical insights for designing more potent and selective drugs.
Influence of Halogen Substituents on Biological Activity
The bromine and fluorine atoms on the pyridinol ring are not mere placeholders; they play a crucial role in the biological activity of the derivatives. The electronegativity and size of these halogens can influence the molecule's ability to form halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-receptor binding.
The electron-withdrawing nature of both bromine and fluorine increases the electrophilicity of the pyridine ring, which can enhance interactions with biological targets and favor certain reaction pathways for synthesis. Studies on related pyridinol compounds have shown that the type and position of halogen substituents can significantly impact antimicrobial efficacy. mdpi.com For instance, in a series of alkyl pyridinol derivatives, a brominated compound exhibited the most potent activity against various strains of Staphylococcus aureus. mdpi.com This highlights the strategic importance of halogenation in tuning the biological properties of the scaffold.
Impact of Pyridinol Moiety Modifications
Modifications to the pyridinol moiety itself, including the position of the nitrogen atom within the ring and alterations to the hydroxyl group, can have profound effects on biological activity. Research on alkyl pyridinol analogues has demonstrated that the orientation of the nitrogen atom relative to other substituents influences the compound's antimicrobial potency. mdpi.comresearchgate.net
Furthermore, the hydroxyl group of this compound is a key functional handle for derivatization. It can be a hydrogen bond donor, participating in crucial interactions with biological targets. frontiersin.org Modifying this group can alter a compound's solubility, metabolic stability, and binding affinity. Synthetic strategies often involve the oxidation of the hydroxyl group or its conversion into an ether or ester to explore a wider chemical space and optimize pharmacological properties.
Design and Synthesis of Novel Pharmacological Agents Incorporating the this compound Core
The versatile this compound scaffold has been successfully employed in the design and synthesis of novel agents targeting a variety of biological systems.
Development of Dopamine (B1211576) and Serotonin (B10506) Receptor Agonists
Derivatives of the related 6-fluoropyridin-3-ol have been investigated as multi-target ligands for dopamine and serotonin receptors, which are implicated in neurological and psychiatric disorders like Parkinson's disease. thieme-connect.comresearchgate.netthieme-connect.com The strategy involves designing compounds that can act as partial agonists at dopamine D2/D3 receptors and as agonists at serotonin 5-HT1A receptors. researchgate.netthieme-connect.com This multi-target approach aims to provide enhanced therapeutic benefits while potentially reducing side effects. thieme-connect.comresearchgate.netthieme-connect.com
In one study, a series of 1-(3-((6-fluoropyridin-3-yl)oxy)propyl)piperazine derivatives were synthesized and evaluated. thieme-connect.comresearchgate.net Several of these compounds displayed dual agonism at D2 and 5-HT1A receptors, with some even showing triple agonism at D2, D3, and 5-HT1A receptors. thieme-connect.comresearchgate.net The most promising compounds exhibited high potency, with EC50 values in the nanomolar range. researchgate.netthieme-connect.com
| Compound | D2 Receptor EC50 (nmol/L) | D3 Receptor EC50 (nmol/L) | 5-HT1A Receptor EC50 (nmol/L) |
|---|---|---|---|
| 7b | 0.9 | 19 | 2.3 |
| 34c | 3.3 | 10 | 1.4 |
Antibacterial Agents
The rise of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. researchgate.netresearchgate.net The pyridinol scaffold, including derivatives of this compound, has shown promise in this area. Research has demonstrated that certain derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
For example, a series of 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were synthesized and showed potent antibacterial effects, with some compounds having a minimum inhibitory concentration (MIC) as low as 0.25 µg/mL. The mechanism of action for some alkyl pyridinols is believed to involve the disruption of the bacterial membrane. researchgate.netresearchgate.net
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| 7j | Staphylococcus aureus | 0.25 |
| 6a | Streptococcus pneumoniae | 2 |
| 6b | Enterococcus faecalis | 4 |
Targeted Therapeutic Development
The this compound scaffold is a versatile building block for the development of targeted therapies, particularly in oncology. Its utility stems from its ability to be incorporated into larger molecules that are designed to interact with specific molecular targets that drive disease progression.
The development of BCL6 inhibitors for lymphoma, as mentioned previously, is a clear example of targeted therapy. By specifically disrupting the BCL6 protein-protein interaction, these compounds aim to inhibit the growth of cancer cells that depend on this pathway.
Furthermore, the halogenated pyridine motif is found in inhibitors of other critical cancer-related enzymes, such as cyclin-dependent kinases (CDKs). Dual-target inhibitors, which can engage multiple targets simultaneously, represent an emerging strategy in cancer treatment. For instance, research into dual inhibitors of CDK7 and other enzymes has utilized halogenated fluoropyridine building blocks in their synthesis, demonstrating the broad applicability of this chemical class in creating highly specific and potent anti-cancer agents.
Prodrug Strategies and Bioreversible Derivatives
A prodrug is an inactive or less active molecule that is converted into an active drug within the body through metabolic processes. This strategy is often employed to improve a drug's pharmacokinetic or pharmacodynamic properties. The hydroxyl group at the 3-position of the this compound ring is a suitable functional handle for the implementation of prodrug strategies.
Theoretically, this hydroxyl group can be chemically modified to form bioreversible derivatives, such as esters or carbonates. These linkages are designed to be stable until they are cleaved by enzymes in the body, such as esterases, releasing the active parent compound, this compound or its active metabolite. This approach could be used to enhance properties like solubility, membrane permeability, or to achieve targeted drug delivery.
However, based on a review of available scientific literature, specific research detailing the design and application of prodrugs derived directly from this compound is not prominent. While patents for broad classes of compounds sometimes mention the potential for creating bioreversible derivatives of halogenated pyridinols, dedicated studies focusing on this specific compound are not widely published. justia.comgoogleapis.com
Computational Chemistry and Modeling of 5 Bromo 6 Fluoropyridin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic and structural characteristics of halogenated pyridinols. While direct computational studies on 5-Bromo-6-fluoropyridin-3-ol are not extensively documented, research on analogous compounds like 3-bromo-2-hydroxypyridine (B31989) and 5-chloro-2-hydroxypyridine (B146416) offers a robust framework for understanding its properties. mdpi.comijesit.com
Electronic Structure Analysis
The electronic structure of this compound is significantly influenced by its substituent groups: a bromine atom, a fluorine atom, and a hydroxyl group. The electronegative halogen atoms and the hydroxyl group modulate the electron density distribution across the pyridine (B92270) ring. DFT calculations on similar molecules, such as 3-bromo-2-hydroxypyridine, performed using methods like B3LYP with a 6-311++G(d,p) basis set, reveal the optimized geometry and electronic parameters. mdpi.com For this compound, the bromine and fluorine atoms are expected to act as electron-withdrawing groups, which can create regions of positive electrostatic potential on the molecule's surface, particularly on the hydrogen atoms of the hydroxyl group and the pyridine ring. This is a critical factor in forming intermolecular interactions, such as hydrogen bonds.
Molecular electrostatic potential (MEP) maps are instrumental in visualizing the reactive sites of a molecule. malayajournal.org For a molecule like this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen and oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be concentrated around the hydrogen atom of the hydroxyl group, highlighting its role as a hydrogen bond donor.
Frontier Molecular Orbital Theory Application
Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and kinetic stability of a molecule. numberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a crucial indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net
For analogous compounds like 3-bromo-2-hydroxypyridine, DFT calculations have determined the HOMO and LUMO energies. mdpi.com In a gaseous phase, the calculated HOMO, LUMO, and energy gap for 3-bromo-2-hydroxypyridine are approximately -6.88 eV, -1.475 eV, and 5.405 eV, respectively. mdpi.com It is anticipated that this compound would exhibit a similar HOMO-LUMO gap. The distribution of these orbitals is also critical; the HOMO is typically spread over the electron-rich regions of the molecule, while the LUMO is localized on the electron-deficient areas. This distribution dictates how the molecule interacts with other chemical species.
| Parameter | Energy (eV) in Gas Phase | Energy (eV) in Water | Energy (eV) in DMSO |
|---|---|---|---|
| HOMO | -6.880 | -6.880 | -6.880 |
| LUMO | -1.475 | -1.475 | -1.475 |
| Energy Gap (ΔE) | 5.405 | 5.405 | 5.406 |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand) and a biological macromolecule (protein). These methods are crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Ligand-Protein Interactions
In a hypothetical docking scenario of this compound into an enzyme active site, the hydroxyl group could act as a hydrogen bond donor or acceptor, while the pyridine nitrogen could also accept a hydrogen bond. The aromatic ring can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues like tyrosine, phenylalanine, or tryptophan.
Binding Affinity Predictions
The binding affinity, often expressed as a docking score or predicted inhibition constant (Ki) or IC50 value, quantifies the strength of the interaction between a ligand and a protein. Molecular docking programs estimate this value based on the ligand's conformation and its interactions within the binding site. For example, in a study of bromine-bearing Schiff bases targeting the FLT3 receptor tyrosine kinase, a docking score of -8.178 kcal/mol was calculated for one of the compounds, indicating strong binding potential. nih.gov Similarly, studies on other pyridine derivatives have shown that computational predictions of binding affinity can correlate well with experimental biological activities. benthamopen.com For this compound, its binding affinity would be highly dependent on the specific protein target and the precise nature of the interactions formed.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.
For substituted pyridine derivatives, QSAR studies have been successfully employed to model their activity as, for example, inhibitors of urokinase-type plasminogen activator (uPA). tandfonline.com These models often reveal the importance of descriptors related to molecular shape, lipophilicity, and the presence of halogen atoms. A typical QSAR model might take the form of a linear equation, such as:
pIC50 = c0 + c1descriptor1 + c2descriptor2 + ...
where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are calculated physicochemical or structural properties of the molecules. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (R²), which should be high (typically > 0.6) for a reliable model. mdpi.com While a specific QSAR model for this compound has not been reported, its molecular descriptors could be calculated and used within existing models for related pyridine series to estimate its potential biological activity.
| Descriptor Type | Examples | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions |
| Steric | Molecular weight, van der Waals volume | Affects the fit of the ligand in the binding pocket |
| Hydrophobic | LogP, Polar Surface Area (PSA) | Influences membrane permeability and hydrophobic interactions |
| Topological | Wiener index, Kier & Hall indices | Describes molecular branching and shape |
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry offers a powerful lens for dissecting the intricate steps of chemical reactions involving this compound. Methods like Density Functional Theory (DFT) are instrumental in mapping out the potential energy surface of a reaction, allowing for the identification of transition states, intermediates, and the calculation of activation energies. mostwiedzy.pl This theoretical approach is crucial for understanding how the electronic and steric properties of the substituents—the bromo, fluoro, and hydroxyl groups—govern the compound's reactivity.
For halogenated pyridines, computational studies can elucidate the pathways of various reactions, such as nucleophilic aromatic substitution (SNAr). nih.gov In the case of this compound, a nucleophile could potentially attack the carbon atoms attached to the bromine or fluorine. DFT calculations can predict which site is more susceptible to attack by modeling the transition states for both pathways. These calculations often reveal that the reaction pathway with the lower activation energy is the kinetically favored one. chemrxiv.org
Furthermore, computational models can analyze the influence of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—on reaction selectivity. chemrxiv.org The distribution and energy of the LUMO, for instance, can indicate the most electrophilic sites on the pyridine ring, predicting where a nucleophile will preferentially react. For complex, multi-step reactions, computational analysis can uncover transient intermediates that are difficult or impossible to detect through experimental means alone. researchgate.net By simulating the entire reaction coordinate, a detailed, step-by-step mechanistic narrative can be constructed, providing a comprehensive understanding of the chemical transformation.
A hypothetical DFT study on the SNAr reaction of this compound with a generic nucleophile (Nu-) could yield the following comparative energy data:
| Reaction Pathway | Transition State Energy (kJ/mol) | Reaction Energy (kJ/mol) | Predicted Kinetic Product |
| Substitution at C-6 (C-F bond) | 105 | -30 | Favored |
| Substitution at C-5 (C-Br bond) | 130 | -25 | Disfavored |
Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the type of insights gained from computational analysis.
In Silico Screening for Novel Derivatives
In silico screening, or virtual screening, is a computational technique used to search large libraries of chemical structures to identify those most likely to exhibit a desired biological activity. ijfmr.comsourceforge.io Starting with this compound as a core scaffold, virtual libraries of novel derivatives can be generated by systematically modifying its structure. These modifications could include altering the position of the halogens, introducing new functional groups, or creating more complex fused-ring systems.
The process typically begins by identifying a biological target, such as a specific enzyme or protein receptor implicated in a disease. asianpubs.org For example, many pyridine derivatives are investigated as kinase inhibitors. ijfmr.comnih.govnih.gov Using molecular docking software, each derivative in the virtual library is then computationally placed into the binding site of the target protein. researchgate.net The software calculates a "docking score" for each compound, which estimates the binding affinity based on factors like hydrogen bonding, hydrophobic interactions, and electrostatic complementarity. asianpubs.org
Derivatives with the most favorable docking scores are prioritized for further analysis. This subsequent stage often involves predicting their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. researchgate.netresearchgate.net This filtering step is crucial for eliminating compounds that, despite showing high potential activity, are likely to fail in later stages of development due to poor pharmacokinetics or toxicity. nih.gov This multi-step virtual screening approach allows researchers to efficiently sift through thousands of potential molecules and select a small, manageable number of high-promise candidates for actual laboratory synthesis and experimental testing. nih.gov
A conceptual in silico screening workflow for derivatives of this compound targeting a hypothetical protein kinase might produce the following data:
| Derivative Modification | Docking Score (kcal/mol) | Predicted Oral Bioavailability (%) | Predicted Carcinogenicity |
| Parent Compound | -7.2 | 65 | Low |
| 5-Chloro-6-fluoropyridin-3-ol | -7.5 | 68 | Low |
| 5-Bromo-6-chloro-pyridin-3-ol | -7.9 | 63 | Low |
| 5-Bromo-6-fluoro-3-aminopyridine | -8.8 | 75 | Low |
| 5-Cyano-6-fluoropyridin-3-ol | -9.1 | 72 | Low |
Note: The data in this table is hypothetical and for illustrative purposes only, representing typical outputs from an in silico screening process.
Advanced Spectroscopic and Analytical Characterization for Research Purity and Structure Elucidation of 5 Bromo 6 Fluoropyridin 3 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the number and type of atoms, their connectivity, and their spatial relationships. For 5-Bromo-6-fluoropyridin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon signals unequivocally.
1H NMR Analysis
The proton (¹H) NMR spectrum provides information on the number of different types of protons and their local electronic environments. The spectrum for this compound is expected to show two distinct signals in the aromatic region corresponding to the two protons on the pyridine (B92270) ring, in addition to a signal for the hydroxyl proton.
The electron-withdrawing effects of the bromine, fluorine, and nitrogen atoms deshield the ring protons, causing their signals to appear at a relatively high chemical shift (downfield). The proton at position 2 (H-2) and the proton at position 4 (H-4) are expected to appear as doublets due to coupling to each other. The hydroxyl (-OH) proton typically appears as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 7.5 - 8.0 | d (doublet) | ~2-3 Hz |
| H-4 | 7.0 - 7.5 | d (doublet) | ~2-3 Hz |
| 3-OH | Variable | br s (broad singlet) | N/A |
13C NMR Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, five distinct signals are anticipated for the five carbon atoms of the pyridine ring. The chemical shifts are significantly influenced by the attached substituents.
The carbon atoms directly bonded to electronegative atoms (C-3, C-5, C-6) are of particular interest. The C-F bond results in a large one-bond coupling constant (¹JCF), splitting the C-6 signal into a doublet. The carbon bearing the bromine (C-5) will be shifted downfield, while the carbon attached to the hydroxyl group (C-3) will also be significantly downfield.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity (from C-F coupling) |
| C-2 | 135 - 145 | d |
| C-3 | 150 - 160 | s |
| C-4 | 120 - 130 | d |
| C-5 | 105 - 115 | s |
| C-6 | 155 - 165 | d (large ¹JCF) |
19F NMR Analysis
Fluorine-19 NMR is a highly sensitive technique used specifically for fluorine-containing compounds. lcms.cz It offers a wide chemical shift range, which makes it very sensitive to the local electronic environment. lcms.cz For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom at the C-6 position. The chemical shift of this signal provides confirmation of the fluorine's position on the aromatic ring. Furthermore, this fluorine signal would exhibit coupling to the nearby proton (H-4, a three-bond coupling, ³JFH) and potentially to H-2 (a four-bond coupling, ⁴JFH), providing additional structural confirmation.
2D NMR Techniques (COSY, HSQC, HMBC)
While 1D NMR provides foundational data, 2D NMR experiments are crucial for assembling the complete molecular structure by revealing through-bond correlations. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, a cross-peak between the signals for H-2 and H-4 would confirm their proximity on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond C-H correlation). sdsu.eduemerypharma.com It would definitively link the H-2 signal to the C-2 signal and the H-4 signal to the C-4 signal, confirming their assignments. emerypharma.com
H-2 correlating to C-3, C-4, and C-6.
H-4 correlating to C-2, C-3, C-5, and C-6.
The hydroxyl proton potentially correlating to C-3 and C-4. These correlations would unambiguously confirm the 3-hydroxy, 5-bromo, and 6-fluoro substitution pattern.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as each formula has a unique exact mass. For this compound (C₅H₃BrFNO), HRMS is critical for confirming its elemental composition. uva.nl A key feature in the mass spectrum would be the isotopic signature of bromine, which has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic pair of peaks (M and M+2) of nearly equal intensity for the molecular ion. uni.lu
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Formula | Predicted m/z (Monoisotopic) |
| [M+H]⁺ | C₅H₄BrFNO⁺ | 191.94548 |
| [M+Na]⁺ | C₅H₃BrFNNaO⁺ | 213.92742 |
| [M-H]⁻ | C₅H₂BrFNO⁻ | 189.93092 |
Data sourced from predicted values. uni.lu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to these vibrations. For this compound, the IR spectrum provides direct evidence for its key structural features.
The presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the high-frequency region of the spectrum, generally around 3200-3600 cm⁻¹. The aromatic pyridine ring gives rise to several characteristic absorptions, including C-H stretching vibrations above 3000 cm⁻¹ and C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region. The carbon-halogen bonds also have distinct absorption frequencies. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, usually between 515-690 cm⁻¹. orgchemboulder.com Analysis of these characteristic peaks allows for the rapid confirmation that the synthesized compound contains the expected functional groups. le.ac.ukmdpi.com
Table 1: Predicted Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Bond Vibration | Functional Group |
|---|---|---|
| 3200-3600 (broad) | O-H stretch | Hydroxyl |
| 3000-3100 (sharp) | C-H stretch | Aromatic (Pyridine) |
| 1550-1600 | C=N stretch | Aromatic (Pyridine) |
| 1400-1500 | C=C stretch | Aromatic (Pyridine) |
| 1000-1400 | C-F stretch | Fluoro-aromatic |
| 515-690 | C-Br stretch | Bromo-aromatic |
X-ray Crystallography for Solid-State Structure Confirmation
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry, along with details of its packing in the crystal lattice. For novel compounds like this compound, obtaining a single-crystal X-ray structure is the gold standard for structural elucidation.
The process involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. mdpi.com The data obtained includes unit cell dimensions (the lengths of the cell edges a, b, c and the angles between them α, β, γ), the crystal system, and the space group, which describes the symmetry of the crystal. mdpi.comannexpublishers.co For related halogenated pyridine structures, crystallographic studies have been crucial in understanding intermolecular interactions such as hydrogen and halogen bonds, which can influence the compound's physical properties and biological interactions. rsc.orgacs.orgacs.orgnih.goviucr.org While specific data for this compound is not publicly available, analysis of a related substituted pyridinol provides an example of the type of data generated.
Table 2: Illustrative X-ray Crystallography Data for a Substituted Pyridine Derivative
| Parameter | Example Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal lattice system. |
| Space Group | P2₁/c | The symmetry group of the crystal. |
| a (Å) | 8.9893 | Unit cell dimension. |
| b (Å) | 17.6680 | Unit cell dimension. |
| c (Å) | 12.5665 | Unit cell dimension. |
| α (°) | 90 | Unit cell angle. |
| β (°) | 108.609 | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | 1894.1 | The volume of the unit cell. |
| Z | 4 | Number of molecules per unit cell. |
Note: Data presented is for a representative Ni(II) complex of 2-hydroxy-pyridine-N-oxide to illustrate typical parameters and is not the actual data for this compound. annexpublishers.co
Chromatographic Methods for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is indispensable for both the purification of synthesized compounds and the assessment of their purity. The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. wisc.edu For this compound, several chromatographic methods are routinely applied.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally sensitive compounds. It offers high resolution, sensitivity, and quantitative accuracy. Reversed-phase HPLC (RP-HPLC) is the most common mode used for moderately polar compounds like this compound. hawach.comphenomenex.com
In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile (B52724) or methanol. chromtech.com Compounds are separated based on their hydrophobicity, with more polar compounds eluting earlier. The purity of this compound is often reported by commercial suppliers as a percentage determined by HPLC analysis. The separation of related halogenated aromatic compounds can be fine-tuned by adjusting mobile phase composition, pH, and temperature. oup.comchromforum.orgsielc.com
Table 3: Typical HPLC Conditions for Analysis of Halogenated Aromatic Compounds
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 (Octadecylsilane) | Non-polar stationary phase for reversed-phase separation. hawach.com |
| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase; composition can be constant (isocratic) or varied (gradient). chromtech.com |
| Additives | Trifluoroacetic acid (TFA) or Formic Acid | Improves peak shape by controlling ionization of polar groups. |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation. |
| Detection | UV-Vis (e.g., at 254 nm) or Mass Spectrometry (MS) | Detects compounds as they elute from the column. |
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. tandfonline.com While the hydroxyl group on this compound reduces its volatility, GC analysis can be performed, often after derivatization. Derivatization, for example by converting the polar -OH group to a less polar trimethylsilyl (B98337) (TMS) ether, increases volatility and improves chromatographic peak shape. caltech.edu
The sample is vaporized and injected into a column, where it is separated based on its boiling point and interactions with the stationary phase. GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent tool for identifying and quantifying volatile impurities. tandfonline.comhmdb.ca For related pyridine compounds, GC-MS is a standard method for determination. tandfonline.comrsc.org
Table 4: General GC Conditions for Analysis of Derivatized Pyridine Derivatives
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary column (e.g., DB-5ms) | Provides high-resolution separation. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phase to carry the sample through the column. |
| Injection Mode | Split/Splitless | Method of introducing the sample into the GC. |
| Temperature Program | Ramped oven temperature (e.g., 50°C to 300°C) | Separates compounds based on boiling points. |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for general quantitation, MS for identification. tandfonline.com |
| Derivatization Agent | BSTFA (for TMS ether formation) | Increases volatility and thermal stability of the analyte. caltech.edu |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for qualitative monitoring of reactions, identifying compounds in a mixture, and determining appropriate solvent systems for column chromatography. wisc.edu A small spot of the sample is applied to a plate coated with a thin layer of an adsorbent (stationary phase), such as silica (B1680970) gel. wisc.edu The plate is then placed in a chamber with a solvent or solvent mixture (mobile phase). As the mobile phase ascends the plate by capillary action, it carries the sample components at different rates depending on their polarity and affinity for the stationary phase. wisc.edu
For a moderately polar compound like this compound, a common stationary phase is silica gel, and the mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) and a more polar solvent like ethyl acetate (B1210297) or methanol. researchgate.netwfu.edu The separation is visualized under UV light or by using a staining agent. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given TLC system.
Table 5: Common TLC Systems for Separation of Polar Heterocyclic Compounds
| Stationary Phase | Mobile Phase System (v/v) | Compound Polarity Application |
|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexane : Ethyl Acetate (e.g., 7:3 to 3:7) | For separating compounds of low to medium polarity. uitm.edu.my |
| Silica Gel 60 F₂₅₄ | Dichloromethane : Methanol (e.g., 9:1) | For separating more polar compounds. wfu.edu |
| Alumina | Toluene : Acetone | Alternative system for compounds that do not separate well on silica. |
Future Research Directions and Translational Perspectives
Exploration of New Synthetic Pathways and Green Chemistry Approaches
The development of efficient and environmentally friendly synthetic methods for 5-Bromo-6-fluoropyridin-3-ol and its derivatives is a key area for future research. Current synthetic routes can be effective but may involve harsh conditions or the use of hazardous reagents. google.com Future efforts should focus on "green chemistry" principles to minimize waste, reduce energy consumption, and utilize less toxic materials. epa.gov
One promising avenue is the exploration of catalytic systems, such as copper-catalyzed reactions, which have shown potential in the synthesis of related brominated pyridines. rsc.org Additionally, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, could significantly improve efficiency and reduce the environmental impact of production. mdpi.com Researchers are also investigating PFAS-free fluorination methods to create these compounds, further aligning with green chemistry goals. amsterdamsciencepark.nl
Table 1: Potential Green Chemistry Approaches for this compound Synthesis
| Approach | Description | Potential Benefits |
| Catalytic Methods | Utilizing catalysts like copper or palladium to facilitate reactions under milder conditions. rsc.orgacs.org | Increased reaction rates, higher yields, and reduced energy consumption. |
| One-Pot Synthesis | Combining multiple synthetic steps into a single reaction vessel without isolating intermediates. mdpi.com | Reduced solvent usage, less waste generation, and time savings. |
| PFAS-Free Fluorination | Employing novel fluorinating agents that avoid the use of persistent and harmful per- and polyfluoroalkyl substances (PFAS). amsterdamsciencepark.nl | Reduced environmental pollution and potential health risks. |
| Water-Based Solvent Systems | Using water or aqueous-based solvent systems instead of traditional organic solvents. | Lower toxicity, improved safety, and reduced environmental impact. |
Investigation of Undiscovered Biological Activities and Therapeutic Targets
While derivatives of this compound have shown promise in various therapeutic areas, a vast landscape of potential biological activities remains unexplored. The pyridine (B92270) scaffold is a common feature in many biologically active molecules, and the unique combination of bromo and fluoro substituents in this compound could lead to novel pharmacological properties. mdpi.comgsconlinepress.comresearchgate.net
Future research should involve broad-spectrum biological screening of this compound and its derivatives against a wide range of biological targets. This could uncover new applications in areas such as:
Antimicrobial Agents: Given that some brominated pyridine derivatives exhibit antimicrobial properties, this compound could be a starting point for developing new antibiotics or antifungals.
Anticancer Therapies: The anticancer potential of brominated pyridines has been noted, and further investigation into the effects of this compound on various cancer cell lines is warranted. gsconlinepress.com
Enzyme Inhibition: The compound and its derivatives may act as inhibitors of specific enzymes, which could be relevant for treating a variety of diseases.
Neurological Disorders: Pyrimidine-based compounds have shown potential in treating neurological disorders, suggesting a possible avenue for research. mdpi.com
Development of this compound as a Synthon for Complex Molecular Architectures
A "synthon" is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. This compound is a valuable synthon for constructing more complex and potentially bioactive molecules. Its functional groups—the hydroxyl, bromo, and fluoro groups—provide multiple points for chemical modification, allowing for the creation of a diverse library of compounds. rsc.org
Future research will likely focus on utilizing this compound in the synthesis of:
Poly-substituted Heterocycles: These are important building blocks for medicinal molecules and advanced materials. rsc.org
Daphniphyllum Alkaloids: These complex natural products exhibit a wide range of biological activities, and synthetic efforts could benefit from versatile building blocks like this compound. mdpi.com
Fluorinated Azaheterocycles: The incorporation of fluorine can significantly alter the properties of a molecule, and this compound serves as a key starting material for such structures. mdpi.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. pyquantnews.comscielo.brnih.gov These technologies can be applied to the study of this compound to accelerate the discovery and optimization of new compounds.
Key applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data to predict the biological activities and physicochemical properties of new derivatives of this compound. pyquantnews.comacs.org This can help prioritize which compounds to synthesize and test.
De Novo Design: Machine learning models can generate novel molecular structures based on desired properties, potentially leading to the design of highly potent and selective compounds derived from the this compound scaffold. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: AI can be used to build sophisticated QSAR models that elucidate the relationship between the chemical structure of these compounds and their biological activity, guiding the design of more effective molecules. scielo.brnih.gov
Table 2: AI and Machine Learning in Drug Discovery
| Application | Description | Potential Impact on this compound Research |
| Virtual Screening | Using computational models to screen large libraries of virtual compounds for potential activity against a specific target. nih.govacs.org | Rapid identification of promising derivatives for synthesis and testing. |
| Predictive Toxicology | Employing AI to predict the potential toxicity of new compounds early in the development process. | Reduced risk of late-stage failures and improved safety profiles. |
| Reaction Prediction | Using ML to predict the outcomes of chemical reactions, aiding in the design of efficient synthetic routes. | Optimization of synthetic pathways for this compound and its derivatives. |
Collaborative Research Opportunities in Academia and Industry
The multifaceted potential of this compound creates numerous opportunities for collaboration between academic research institutions and the pharmaceutical and chemical industries. amsterdamsciencepark.nlnih.gov
Academia-Industry Partnerships: Academic labs can focus on fundamental research, such as exploring novel synthetic methods and elucidating mechanisms of action, while industry partners can provide resources for high-throughput screening, lead optimization, and clinical development. nih.gov
Pre-competitive Collaborations: Multiple companies could collaborate in the early stages of research to validate new therapeutic targets or develop novel chemical probes based on the this compound scaffold. nih.gov
Open Science Initiatives: Sharing data and research findings through open-access platforms can accelerate the pace of discovery and foster a more collaborative research environment.
These collaborations can bridge the gap between basic research and translational applications, ultimately leading to the development of new drugs, materials, and technologies based on this versatile chemical compound.
Q & A
Q. What are the optimized synthetic routes for preparing 5-Bromo-6-fluoropyridin-3-ol, and how do reaction conditions influence yield?
The synthesis typically involves halogenation of a pyridine precursor. For example, bromination using N-bromosuccinimide (NBS) in a polar solvent (e.g., dichloromethane or acetic acid) under controlled temperatures (0–25°C) is common . Fluorination may require selective fluorinating agents (e.g., DAST or Selectfluor), with careful monitoring to avoid over-substitution. Yield optimization depends on stoichiometry, solvent choice, and reaction time .
Q. What spectroscopic methods are most reliable for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical:
- ¹H NMR : Distinct peaks for the hydroxyl proton (~δ 10–12 ppm, broad) and aromatic protons (δ 7–9 ppm).
- ¹³C NMR : Assignments for carbons adjacent to Br (δ ~110–120 ppm) and F (δ ~150–160 ppm).
- 19F NMR : A singlet near δ -110 ppm confirms fluorine substitution . High-resolution mass spectrometry (HRMS) validates molecular weight (C₅H₃BrFNO: theoretical 190.93 g/mol) .
Q. How does the hydroxyl group at position 3 influence reactivity in cross-coupling reactions?
The hydroxyl group can act as a directing group, facilitating regioselective substitution. For Suzuki-Miyaura coupling, protection (e.g., silylation or methylation) is often required to prevent side reactions. Post-coupling deprotection yields biaryl derivatives .
Advanced Research Questions
Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?
Discrepancies in enzyme inhibition (e.g., cytochrome P450) often arise from structural analogs with varying substituents. For example, methyl vs. trifluoromethyl groups at adjacent positions alter steric and electronic effects. Resolving contradictions requires:
Q. How do solvent polarity and temperature affect the regioselectivity of nucleophilic substitution in this compound?
Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, favoring substitution at the bromine site (position 5). Lower temperatures (-20°C) reduce side reactions (e.g., defluorination), while higher temperatures (80°C) may activate fluorine displacement. Kinetic studies via HPLC monitoring are recommended .
Q. What computational models predict the compound’s solubility and bioavailability for drug development?
Q. How does the fluorine atom at position 6 modulate electronic effects in catalytic applications?
Fluorine’s strong electron-withdrawing effect increases the electrophilicity of adjacent carbons, enhancing reactivity in Pd-catalyzed couplings. Comparative studies with non-fluorinated analogs (e.g., 5-Bromo-6-methylpyridin-3-ol) show a 30% increase in coupling efficiency .
Methodological Guidance
Q. What protocols ensure safe handling of this compound in biological assays?
- Use glove boxes or fume hoods due to potential toxicity.
- Prepare stock solutions in anhydrous DMSO to prevent hydrolysis.
- Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) before assays .
Q. How can researchers resolve low yields in multi-step syntheses involving this compound?
Q. What strategies mitigate fluorine’s destabilizing effects in metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
